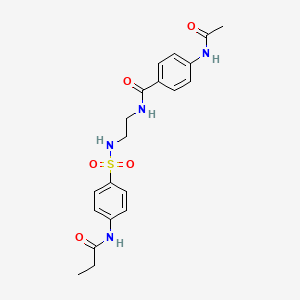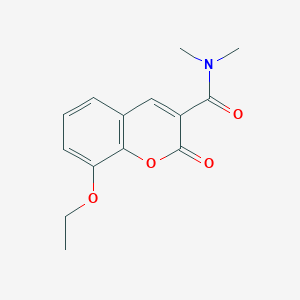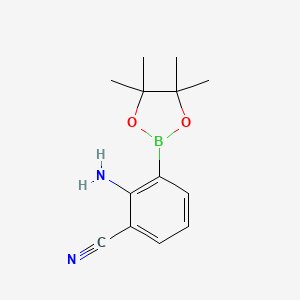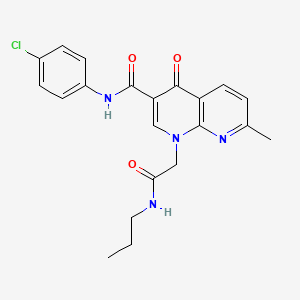
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide, also known as APPEB, is a chemical compound that has gained significant attention in the field of scientific research. APPEB is a sulfonamide derivative that is used in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide involves the inhibition of carbonic anhydrase IX activity. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. Carbonic anhydrase IX is overexpressed in various types of cancer cells and plays a crucial role in tumor growth and metastasis. Inhibition of carbonic anhydrase IX activity by 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has been shown to reduce tumor growth and metastasis in preclinical studies.
Biochemical and Physiological Effects:
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which leads to a decrease in intracellular pH and a reduction in tumor growth and metastasis. 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has also been used as a fluorescent probe to study the binding of sulfonamide derivatives to carbonic anhydrase enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in lab experiments include its well-established synthesis method, its ability to inhibit the activity of carbonic anhydrase IX, and its fluorescent properties. However, the limitations of using 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in lab experiments include its potential toxicity and the need for further studies to investigate its potential therapeutic applications.
Orientations Futures
There are several future directions for the use of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in scientific research. One potential direction is the development of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide derivatives with improved potency and selectivity for carbonic anhydrase IX inhibition. Another potential direction is the investigation of the potential therapeutic applications of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in cancer treatment. Additionally, further studies are needed to investigate the potential toxicity of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide and its derivatives.
Méthodes De Synthèse
The synthesis of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide involves the reaction of 4-aminobenzamide with 4-propionamidophenylsulfonyl chloride, followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography. The synthesis method of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide is used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has also been used as a fluorescent probe to study the binding of sulfonamide derivatives to carbonic anhydrase enzymes.
Propriétés
IUPAC Name |
4-acetamido-N-[2-[[4-(propanoylamino)phenyl]sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-3-19(26)24-17-8-10-18(11-9-17)30(28,29)22-13-12-21-20(27)15-4-6-16(7-5-15)23-14(2)25/h4-11,22H,3,12-13H2,1-2H3,(H,21,27)(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQXSUNZMMQCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide](/img/structure/B2677220.png)

![methyl 2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677223.png)
![7-(3-chloro-2-methylphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2677224.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2677225.png)



![3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2677231.png)
![5-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677232.png)


